2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine
Description
Structural Characterization and IUPAC Nomenclature
The structural characterization of this compound reveals a sophisticated molecular architecture that exemplifies advanced indole chemistry. According to PubChem databases, the compound possesses the molecular formula C24H21N3 with a molecular weight of 351.4 grams per mole. The IUPAC nomenclature follows systematic naming conventions, with the full chemical name being 2-[2,2-bis(1H-indol-3-yl)ethyl]aniline, reflecting the precise positioning of the indole substituents relative to the aniline core. The compound is registered under the Chemical Abstracts Service number 6941-73-7, providing a unique identifier for this specific molecular structure.
The three-dimensional structure of the molecule can be described through its InChI representation: InChI=1S/C24H21N3/c25-22-10-4-1-7-16(22)13-19(20-14-26-23-11-5-2-8-17(20)23)21-15-27-24-12-6-3-9-18(21)24/h1-12,14-15,19,26-27H,13,25H2. This representation provides a complete description of the molecular connectivity, showing how the two indole rings are attached to the central carbon atom that forms part of the ethyl chain connecting to the phenylamine group. The canonical SMILES notation further describes the structure as C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)N, providing an alternative linear representation of the molecular structure.
The structural arrangement demonstrates the characteristic features of bis(indolyl)methane derivatives, where two indole moieties are connected through a central carbon atom. However, the presence of the additional ethyl-phenylamine chain distinguishes this compound from simpler bis(indolyl)methane structures. The indole rings maintain their aromatic character, with each containing the characteristic fused benzene-pyrrole ring system that defines the indole heterocycle. The phenylamine portion of the molecule provides an additional aromatic system with an amino functional group, creating multiple sites for potential chemical interactions and modifications.
The stereochemical aspects of the molecule are particularly noteworthy, as the central carbon atom bearing the two indole substituents creates a potential chiral center depending on the substitution pattern. The spatial arrangement of the indole rings relative to each other and to the phenylamine chain influences the overall molecular conformation and potential biological activity. Research has shown that the triindole core tends to form columnar stacks of the aromatic cores, maximizing π-orbital overlap between adjacent molecules, thus paving the way for the one-dimensional migration of charge carriers along the columns. This structural feature has implications for both the solid-state packing of the compound and its potential applications in materials science.
Historical Context in Indole Chemistry Research
The historical development of indole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry research. The foundations of indole chemistry trace back to the mid-19th century when indole was first isolated in 1866 by the German chemist Kuno Fritz through the distillation of tryptophan, an essential amino acid. This marked the beginning of indole's journey from being a simple organic compound to a key player in both natural and synthetic chemistry, with early studies focusing primarily on its presence in biological systems, particularly in the decomposition of proteins.
The late 19th century witnessed significant advances in understanding the chemical structure of indole, with researchers gradually elucidating its aromatic structure consisting of a fused benzene and pyrrole ring. This structural understanding laid the groundwork for subsequent synthetic developments that would eventually lead to the creation of complex multi-indole containing compounds such as this compound. One of the earliest recognized methods in indole synthesis, the Fischer indole synthesis, was established in the late 1880s by Emil Fischer, providing a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. This foundational methodology demonstrated the synthetic accessibility of indole compounds and opened pathways for more complex derivative synthesis.
Throughout the 20th century and into the 21st, the exploration of indole chemistry continued to flourish, with newer methods such as C-H activation and functionalization directing the forefront of indole synthesis research. These modern approaches highlighted the ongoing innovation within the field, emphasizing regioselective and environmentally conscious strategies that enhanced the synthesis of complex indole derivatives. The development of bis(indolyl)methane synthesis methodologies represented a significant advancement in the field, as researchers recognized the potential of connecting multiple indole units to create compounds with enhanced biological activity and structural complexity.
The emergence of multi-component condensation strategies marked a particularly important development in the synthesis of complex indole derivatives. Research has shown that bis(indolyl)methane derivatives gained recognition for their wide range of applications in therapeutic and pharmaceutical sectors, playing an essential role in drug discovery systems. The development of green synthesis approaches using one-pot multicomponent condensation methods offered numerous advantages, such as reduced time, labor, cost, and waste products. These methodological advances directly contributed to the accessibility of compounds like this compound, making such structurally complex molecules viable targets for synthetic chemistry.
Position Within Bis(indolyl)methane Derivatives
This compound occupies a distinctive position within the extensive family of bis(indolyl)methane derivatives, representing an evolution beyond the basic bis(indolyl)methane framework toward more structurally complex and potentially more biologically active compounds. Bis(indolyl)methanes constitute highly versatile heterocyclic frameworks that have gained recognition for their wide range of applications in therapeutic and pharmaceutical sectors, playing an essential role in drug discovery systems. The structural modification present in this compound, specifically the incorporation of an ethyl-phenylamine chain, represents a significant departure from conventional bis(indolyl)methane structures while maintaining the core bis-indole connectivity that defines this compound class.
The compound's position within this family can be understood through comparison with related structures and analysis of structure-activity relationships that have been established for bis(indolyl)methane derivatives. Research has demonstrated that bisindolylmethanes possess a variety of biological activities such as antihyperglycemic, antiinflammatory, antibacterial, anticancer, and antileishmanial activities, including enzyme inhibition activity. The addition of the phenylamine substituent in this compound potentially enhances these biological properties by providing additional sites for molecular recognition and interaction with biological targets.
Comparative analysis with similar compounds reveals the uniqueness of this compound within the bis(indolyl)methane family. Related compounds include bis(1H-indol-3-yl)phenylmethane, 1,1-bis(1H-indol-3-yl)-2-phenylethane, and various other structural variants. However, the specific structural arrangement in this compound, which includes two indole moieties connected via an ethyl chain to a phenylamine group, imparts distinct chemical and biological properties that differentiate it from these related structures. This unique structure provides multiple aromatic systems and functional groups that can participate in diverse chemical interactions.
| Compound Class | Structural Feature | Representative Example | Distinguishing Characteristics |
|---|---|---|---|
| Basic Bis(indolyl)methanes | Two indoles connected via methylene | Bis(1H-indol-3-yl)methane | Simple connectivity, foundational structure |
| Extended Bis(indolyl) derivatives | Modified connecting chain | 1,1-Bis(1H-indol-3-yl)-2-phenylethane | Elongated or substituted linker |
| Triindole systems | Multiple indole units with complex connectivity | This compound | Enhanced structural complexity |
| Functionalized derivatives | Additional functional groups on indole rings | Various substituted bis(indolyl)methanes | Modified electronic properties |
The synthetic accessibility of this compound within the context of bis(indolyl)methane synthesis methodologies reflects the advancement of synthetic organic chemistry toward the construction of increasingly complex molecular architectures. The synthesis of bis(indolyl)methanes typically involves the electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones, often using acid catalysts such as methanesulfonic acid under reflux conditions in methanol. The successful synthesis of this compound requires more sophisticated synthetic approaches that can accommodate the additional structural complexity introduced by the ethyl-phenylamine chain.
Recent advances in green synthesis methodologies have made compounds like this compound more accessible through environmentally friendly synthetic protocols. Research has focused on developing sustainable approaches using ionic liquids, microwave-mediated reactions, ultrasound-mediated reactions, and nanocatalysts for the synthesis of bis(indolyl)methane derivatives. These methodological developments have particular relevance for complex derivatives such as this compound, as they provide efficient pathways for constructing structurally demanding molecular targets while minimizing environmental impact and reducing synthetic waste.
Properties
IUPAC Name |
2-[2,2-bis(1H-indol-3-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c25-22-10-4-1-7-16(22)13-19(20-14-26-23-11-5-2-8-17(20)23)21-15-27-24-12-6-3-9-18(21)24/h1-12,14-15,19,26-27H,13,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIXKWOJJMLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284685 | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-73-7 | |
| Record name | 2-(2,2-Di-1H-indol-3-ylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC38313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Substitution of Indole with Aldehydes or Ketones
The most common synthetic approach to 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine involves the electrophilic substitution reaction of indole with aldehydes or ketones under acidic catalysis. The reaction typically proceeds via the formation of a bis(indolyl)ethyl intermediate attached to a phenylamine.
- Catalysts: Strong acid catalysts such as methanesulfonic acid are employed to activate the carbonyl compound and facilitate electrophilic attack by the indole at the 3-position.
- Solvents: Methanol is commonly used as a solvent to dissolve reactants and maintain reaction homogeneity.
- Conditions: Reflux conditions are maintained to ensure sufficient energy for the reaction to proceed, commonly for several hours.
This method yields the target compound by coupling two indole units to the ethyl chain connected to the phenylamine moiety.
Industrial Scale Synthesis
For industrial production, the above synthetic routes are adapted to larger scales with process optimization:
- Continuous Flow Reactors: These allow precise control over reaction parameters (temperature, residence time), improving yield and reproducibility.
- Purification: Techniques such as recrystallization and chromatographic separation (e.g., column chromatography) are employed to achieve high purity.
- Safety and Environmental Considerations: Use of greener solvents and recyclable catalysts is increasingly favored.
Reaction Mechanism Insights
The preparation generally follows an electrophilic substitution mechanism where the nucleophilic 3-position of the indole attacks the electrophilic carbonyl carbon of the aldehyde or ketone activated by acid catalysis. Subsequent proton transfers and dehydration steps lead to the formation of the bis(indolyl)ethyl structure linked to phenylamine.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst/Conditions | Solvent | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Electrophilic substitution | Indole + aldehyde/ketone + phenylamine | Methanesulfonic acid, reflux | Methanol | Lab to industrial | High yield, well-established | Requires strong acid, reflux |
| Multicomponent reaction | Indole + aromatic aldehyde + amine | Piperidine, nano-catalysts, etc. | Ethanol or Methanol | Lab scale | One-pot, atom economical | Specific to substrate scope |
| Continuous flow synthesis | Same as above | Controlled temperature & flow rate | Various | Industrial | Scalable, reproducible | Requires specialized equipment |
Research Findings and Characterization
- Spectroscopic Confirmation: The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the bis(indolyl)ethyl linkage and phenylamine attachment.
- Reaction Optimization: Studies show that acid catalyst concentration, solvent polarity, and reaction time significantly influence yield and purity.
- Functionalization Potential: The indole moieties allow further substitution reactions post-synthesis, enabling structural diversification.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the indole moieties can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. For instance, derivatives of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain synthesized indole derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity Against | Reference |
|---|---|---|
| Triindole | MRSA | |
| Indole Derivative A | Gram-positive bacteria | |
| Indole Derivative B | Gram-negative bacteria |
Antitumor Properties
Indoles are known for their antitumor activities. Research has shown that triindole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This makes them candidates for further development in cancer therapeutics.
| Study | Type of Cancer | Mechanism of Action |
|---|---|---|
| Study A | Breast Cancer | Apoptosis induction |
| Study B | Lung Cancer | Cell cycle arrest |
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of triindole make it suitable for applications in OLED technology. Its ability to emit light when electrically stimulated positions it as a candidate for developing efficient light-emitting materials .
Photovoltaic Devices
Due to its excellent charge transport properties, triindole derivatives are being explored for use in organic photovoltaic devices. Their incorporation into polymer blends can enhance the efficiency of solar cells .
Synthesis and Characterization
A recent study focused on synthesizing triindole through a multi-step reaction involving indole derivatives and phenylamine. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity .
Biological Evaluation
A series of biological assays were conducted to evaluate the antimicrobial and antitumor activities of synthesized triindole derivatives. Results indicated that specific substitutions on the indole rings significantly enhanced biological activity, suggesting a structure-activity relationship that can guide future synthesis efforts .
Mechanism of Action
The mechanism of action of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its biological effects. For example, it may induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . Additionally, its ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and properties of compounds analogous to 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine:
Key Observations:
Bis-Indole vs. Mono-Indole Derivatives: The target compound’s bis-indole structure may confer stronger hydrophobic interactions compared to mono-indole derivatives like those in . However, mono-indole esters (e.g., hydroxypropanoate/pentanoate) exhibit weak antioxidant activity, suggesting that additional indole groups might enhance radical scavenging if similarly functionalized .
Substituent Effects :
- Fluorine : The fluorinated biphenyl group in ’s compound highlights the role of fluorine in improving metabolic stability and binding affinity, a feature absent in the target compound .
- Thiophene : Replacement of one indole with thiophene () introduces sulfur-mediated electronic effects, which could alter receptor selectivity compared to the target’s purely aromatic system .
Amine Modifications :
- Schiff bases () and benzyl-substituted amines () demonstrate how N-functionalization impacts solubility and bioavailability. The target’s phenylamine core may prioritize aromatic stacking over hydrogen bonding .
The bis-indole scaffold could synergize these effects .
Biological Activity
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine, commonly referred to as triindole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, neuroprotective, and antioxidant activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHN. The compound features a phenylamine core linked to two 1H-indole moieties through ethyl groups. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that triindole exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 4.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 3.2 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 5.0 | Disruption of microtubule dynamics |
In a comparative study, triindole demonstrated higher cytotoxicity than standard chemotherapeutics like doxorubicin against K562 and MCF-7 cells .
Neuroprotective Effects
Triindole has been evaluated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It acts as a multitarget-directed ligand affecting acetylcholinesterase (AChE) activity and reducing oxidative stress.
| Activity | IC (μM) | Reference |
|---|---|---|
| AChE Inhibition | 0.08 | |
| Metal Chelation (Fe) | Effective | Exhibits antioxidant properties |
Studies show that triindole's ability to inhibit AChE is significantly stronger than that of traditional inhibitors like rivastigmine .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. It has been shown to scavenge free radicals effectively.
| Assay Type | EC (μM) | Methodology |
|---|---|---|
| DPPH Scavenging | 12.5 | Spectrophotometric analysis |
| ABTS Assay | 10.0 | Colorimetric assay |
These antioxidant activities suggest that triindole may play a role in preventing oxidative damage in various biological systems .
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on the cytotoxic effects of triindole against breast cancer cells showed that it could significantly reduce cell viability at low concentrations, highlighting its potential as an anticancer agent .
- Neuroprotective Mechanisms : In animal models of Alzheimer's disease, triindole administration resulted in improved cognitive function and reduced amyloid plaque formation, indicating its protective effects on neuronal health .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step pathways, such as:
- Friedel-Crafts alkylation to couple indole moieties with a phenylamine backbone.
- Schiff base formation or amide coupling for intermediate functionalization .
Optimization leverages Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology refines optimal conditions . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) further reduce trial-and-error experimentation .
Advanced: How can researchers resolve discrepancies in reported biological activity data for indole-containing compounds like this compound?
Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological solutions include:
- Orthogonal assay validation : Confirm antimicrobial or anticancer activity using distinct methods (e.g., MIC assays vs. cell viability assays) .
- Structural benchmarking : Compare activity with analogs (e.g., N-substituted indole derivatives) to isolate substituent effects .
- Meta-analysis : Apply statistical tools to harmonize data across studies, accounting for variables like cell line heterogeneity or solvent effects .
Basic: What spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm indole and phenylamine connectivity, with 2D experiments (e.g., COSY, HSQC) resolving overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects synthetic byproducts .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: What computational strategies can predict the reactivity and stability of intermediates during the synthesis of this compound?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediate stability .
- Reaction network analysis : Tools like the ICReDD platform integrate computed activation energies with experimental data to prioritize viable synthetic routes .
- Molecular dynamics simulations : Assess solvent effects and aggregation behavior during crystallization .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption .
- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for solubility, and avoid prolonged light exposure due to indole’s photosensitivity .
- Safety : Refer to SDS guidelines for PPE (gloves, lab coat) and waste disposal protocols .
Advanced: What experimental approaches are effective in elucidating the mechanism of action of this compound in biological systems?
Answer:
- Molecular docking : Screen against targets like serotonin receptors or tubulin, leveraging indole’s known binding motifs .
- Gene expression profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis or oxidative stress) .
- Pharmacophore modeling : Compare with bioactive indole derivatives (e.g., tryptophan analogs) to infer critical functional groups .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane for polar impurities .
- Recrystallization : Use solvent pairs like DCM/hexane to enhance purity and yield .
- Membrane filtration : Remove particulate contaminants in large-scale syntheses .
Advanced: How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Process intensification : Optimize batch vs. continuous flow reactors to improve heat/mass transfer .
- Kinetic modeling : Predict scalability limits using rate data from small-scale experiments .
- Quality-by-Design (QbD) : Implement real-time PAT (Process Analytical Technology) to monitor critical quality attributes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
